molecular formula C21H23NO4 B15040651 ethyl 1-(4-ethoxyphenyl)-5-methoxy-2-methyl-1H-indole-3-carboxylate

ethyl 1-(4-ethoxyphenyl)-5-methoxy-2-methyl-1H-indole-3-carboxylate

Cat. No.: B15040651
M. Wt: 353.4 g/mol
InChI Key: ZZEINYVJHNSPSL-UHFFFAOYSA-N
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Description

Ethyl 1-(4-ethoxyphenyl)-5-methoxy-2-methyl-1H-indole-3-carboxylate is a synthetic organic compound belonging to the indole class of heterocyclic aromatic organic compounds Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(4-ethoxyphenyl)-5-methoxy-2-methyl-1H-indole-3-carboxylate typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole ring system . The specific synthesis of this compound might involve the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale Fischer indole synthesis with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(4-ethoxyphenyl)-5-methoxy-2-methyl-1H-indole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its biological activity.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the indole ring system.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Ethyl 1-(4-ethoxyphenyl)-5-methoxy-2-methyl-1H-indole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 1-(4-ethoxyphenyl)-5-methoxy-2-methyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. For example, it could inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1-(4-methoxyphenyl)-5-methoxy-2-methyl-1H-indole-3-carboxylate
  • Ethyl 1-(4-ethoxyphenyl)-2-methyl-1H-indole-3-carboxylate
  • Ethyl 1-(4-ethoxyphenyl)-5-methoxy-1H-indole-3-carboxylate

Uniqueness

Ethyl 1-(4-ethoxyphenyl)-5-methoxy-2-methyl-1H-indole-3-carboxylate is unique due to the presence of both ethoxy and methoxy groups on the phenyl and indole rings, respectively. These functional groups can significantly influence the compound’s chemical reactivity and biological activity, making it distinct from other similar indole derivatives .

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C21H23NO4

Molecular Weight

353.4 g/mol

IUPAC Name

ethyl 1-(4-ethoxyphenyl)-5-methoxy-2-methylindole-3-carboxylate

InChI

InChI=1S/C21H23NO4/c1-5-25-16-9-7-15(8-10-16)22-14(3)20(21(23)26-6-2)18-13-17(24-4)11-12-19(18)22/h7-13H,5-6H2,1-4H3

InChI Key

ZZEINYVJHNSPSL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=C(C3=C2C=CC(=C3)OC)C(=O)OCC)C

Origin of Product

United States

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